2,4(1H,3H)-Pyrimidinedione, amino-
Description
2,4(1H,3H)-Pyrimidinedione, amino- refers to a pyrimidine derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms (positions 1 and 3) and two ketone groups (positions 2 and 4), with an amino (-NH₂) substituent at an unspecified position. This compound is structurally analogous to uracil (2,4(1H,3H)-Pyrimidinedione) but differentiated by the presence of an amino group, which significantly alters its chemical reactivity and biological interactions .
In biological systems, amino-substituted pyrimidinediones play critical roles. For example, 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione is a key intermediate in riboflavin (vitamin B₂) biosynthesis, where it condenses with 3,4-dihydroxy-2-butanone 4-phosphate to form lumazine derivatives . Such derivatives are also explored in medicinal chemistry for their interactions with enzymes like thymidine phosphorylase and G protein-coupled receptors (e.g., GPR84) .
Properties
CAS No. |
56797-77-4 |
|---|---|
Molecular Formula |
C4H5N3O2 |
Molecular Weight |
127.10 g/mol |
IUPAC Name |
3-amino-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H5N3O2/c5-7-3(8)1-2-6-4(7)9/h1-2H,5H2,(H,6,9) |
InChI Key |
LGDHWEGQMXIZPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)N(C1=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Uracil (2,4(1H,3H)-Pyrimidinedione)
- Structure : Lacks substituents beyond the two ketone groups at positions 2 and 3.
- Role : A fundamental component of RNA, where it pairs with adenine via hydrogen bonding.
- Key Difference: The absence of an amino group in uracil reduces its basicity compared to amino-substituted analogs. Uracil’s global market is well-documented, with applications in pharmaceuticals and biochemistry .
Cytosine (4-Amino-2(1H)-Pyrimidinone)
- Structure: Features an amino group at position 4 and a ketone at position 2.
- Role : A DNA and RNA nucleobase that pairs with guanine.
- Comparison: The amino group at position 4 in cytosine enhances its hydrogen-bonding capacity, similar to amino-substituted pyrimidinediones. However, cytosine lacks the second ketone group at position 4, altering its tautomeric equilibria and metabolic stability .
Thymine (5-Methyl-2,4(1H,3H)-Pyrimidinedione)
- Structure : A methyl group at position 5 distinguishes it from uracil.
- Role : Exclusive to DNA, where it replaces uracil.
- Comparison: The methyl group in thymine increases hydrophobicity and stabilizes DNA structure. Unlike amino-substituted pyrimidinediones, thymine’s modifications are non-polar, affecting its solubility and enzymatic recognition .
Bromacil (5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-Pyrimidinedione)
- Structure : Contains bromine at position 5, a methyl group at position 6, and a branched alkyl chain at position 3.
- Role : A herbicide targeting photosystem II in plants.
- Comparison: The bromine atom and alkyl substituents in Bromacil enhance its lipophilicity and persistence in environmental matrices, unlike amino-substituted derivatives, which are more polar and reactive .
5-Chloro-1,3-Dimethyl-2,4(1H,3H)-Pyrimidinedione
- Structure : Chlorine at position 5 and methyl groups at positions 1 and 3.
- Role : Investigated for antimicrobial and antitumor applications.
- Comparison: Chlorine and methyl groups confer electrophilic character and metabolic stability, whereas amino groups facilitate nucleophilic interactions and hydrogen bonding in biological systems .
Enzymatic Interactions
- Thymidine Phosphorylase Inhibition: Pyrimidinedione derivatives with amino or halogen substituents (e.g., 5-chlorouracil) mimic natural substrates, inhibiting enzyme activity. Amino groups enhance binding affinity through polar interactions, as seen in derivatives like 2d and 2p .
- GPR84 Activation: Amino-substituted pyrimidinediones (e.g., PSB-16434) exhibit biased agonism toward G protein signaling over β-arrestin recruitment, a property modulated by substituent electronic effects .
Data Tables
Table 1: Structural and Functional Comparison
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